molecular formula C13H14O5 B11774322 Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate

Cat. No.: B11774322
M. Wt: 250.25 g/mol
InChI Key: SPFKZOXMTIVTOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate typically involves the esterification of 3-(2-methoxyethoxy)benzofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxyethoxy group enhances its solubility and bioavailability, making it a valuable compound for further research and development .

Biological Activity

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological effects, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxyethoxy substituent at the 3-position and a carboxylate functional group. Its molecular formula is C13H14O5C_{13}H_{14}O_5, with a molecular weight of approximately 250.25 g/mol. The unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:
    • Non-small cell lung carcinoma (A549 and NCI-H23)
    • Breast carcinoma (MDA-MB-231)
    • Cervical carcinoma (HeLa)
  • Mechanism of Action : The anticancer activity is primarily attributed to:
    • Induction of apoptosis
    • Inhibition of cell proliferation through interference with cell cycle progression
    • Targeting specific pathways such as the VEGFR-2 signaling pathway .
  • IC50 Values : The compound demonstrated varying IC50 values depending on the cell line:
    • A549: IC50 ranging from 1.48 to 47.02 µM
    • NCI-H23: IC50 values as low as 0.49 µM .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits other significant biological activities:

  • Anti-inflammatory Effects : Similar benzofuran derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK activation .
  • Antimicrobial Activity : Some studies suggest that benzofuran derivatives possess antimicrobial properties against various pathogens, although specific data on this compound is limited .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is influenced by their structural modifications. For instance:

  • Substituents : The presence of methoxy groups at specific positions on the benzofuran ring enhances antiproliferative activity compared to unsubstituted or differently substituted analogs .
  • Functional Groups : Variations in functional groups, such as amino or carbonyl groups, can significantly impact the potency and selectivity towards different biological targets .

Table: Summary of Biological Activities

Activity TypeCell Line / ModelIC50 Value (µM)Reference
Anticancer ActivityA5491.48 - 47.02
Anticancer ActivityNCI-H230.49
Anti-inflammatoryRAW264.7 MacrophagesNot specified
AntimicrobialVarious PathogensNot specified

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H14O5/c1-15-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)16-2/h3-6H,7-8H2,1-2H3

InChI Key

SPFKZOXMTIVTOU-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(OC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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